molecular formula C14H20O3 B12573143 4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 611610-16-3

4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B12573143
CAS No.: 611610-16-3
M. Wt: 236.31 g/mol
InChI Key: HPSAIRXMGPZDGH-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[45]dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the hydroxy and methylbutenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the demands of industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylbutenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Shares a similar hydroxy and methylbutenyl group but differs in its overall structure and properties.

    4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde: Another compound with similar functional groups but distinct chemical behavior.

Uniqueness

4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular configurations and reactivity.

Properties

CAS No.

611610-16-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C14H20O3/c1-9(2)10(3)11-12(15)14(17-13(11)16)7-5-4-6-8-14/h10,15H,1,4-8H2,2-3H3

InChI Key

HPSAIRXMGPZDGH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2(CCCCC2)OC1=O)O)C(=C)C

Origin of Product

United States

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